Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate
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Overview
Description
Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a chloro substituent, and an ethyl ester group attached to the pyridine ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-(trifluoromethyl)pyridine and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Product Isolation: The product is then isolated by extraction and purified using techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to remove the chloro substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Hydrolysis: Formation of 2-chloro-4-(trifluoromethyl)pyridine-3-acetic acid.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of dechlorinated pyridine derivatives.
Scientific Research Applications
Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the development of new drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro substituent and ester group facilitate binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate can be compared with other pyridine derivatives, such as:
2-chloro-4-(trifluoromethyl)pyridine: Lacks the ester group, making it less versatile in certain synthetic applications.
Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate: Positional isomer with different reactivity and binding properties.
2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid: Lacks the ethyl ester group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable in diverse scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[2-chloro-4-(trifluoromethyl)pyridin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)5-6-7(10(12,13)14)3-4-15-9(6)11/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXADRVOLMZKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CN=C1Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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